molecular formula C21H18N4O2S B4134475 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide

2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide

Cat. No. B4134475
M. Wt: 390.5 g/mol
InChI Key: SAKBFDGUPRGNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. Furthermore, this compound has been explored for its potential use as a fluorescent probe in bioimaging and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration has been linked to improvements in cognitive function, which is why this compound has been studied for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide have been studied in various in vitro and in vivo models. In one study, this compound was shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In another study, this compound was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide in lab experiments is its potential for use as a fluorescent probe in bioimaging. This compound has been shown to exhibit fluorescence properties, which makes it useful for visualizing biological structures and processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-naphthylacetamide. One potential direction is the further investigation of its anti-inflammatory and anti-cancer properties, as these have shown promise in preclinical studies. Another direction is the exploration of its potential as a ligand in coordination chemistry, which may have applications in materials science and catalysis. Furthermore, the use of this compound as a fluorescent probe in bioimaging may also be an area of future research.

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-27-18-10-7-15(8-11-18)20-23-21(25-24-20)28-13-19(26)22-17-9-6-14-4-2-3-5-16(14)12-17/h2-12H,13H2,1H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKBFDGUPRGNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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